molecular formula C17H15BrN4O2S B6585140 N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251622-91-9

N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B6585140
CAS No.: 1251622-91-9
M. Wt: 419.3 g/mol
InChI Key: JNLZAYMTCHVOCP-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide features a bromophenylacetamide core linked via a sulfanyl group to a pyridine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety. This structure combines aromatic, heterocyclic, and sulfhydryl components, which are common in bioactive molecules targeting receptors or enzymes. The 4-bromophenyl group enhances lipophilicity and may influence receptor binding, while the oxadiazole-pyridine system contributes to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-14-21-17(24-22-14)11-3-8-16(19-9-11)25-10-15(23)20-13-6-4-12(18)5-7-13/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLZAYMTCHVOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide, a compound with a complex structure involving oxadiazole and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL against various bacterial strains .

CompoundMIC (µg/mL)Activity
Oxadiazole Derivative15.62Antibacterial
Other AnaloguesVariesAntifungal

Anticancer Activity

The compound's structural components suggest potential interactions with cancer cell pathways. A study on related oxadiazole derivatives found that they exhibited cytotoxic effects against several cancer cell lines, indicating the possibility of this compound having similar properties .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties. In vivo studies have shown that certain derivatives can reduce inflammation markers significantly in animal models .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. These interactions may modulate signaling pathways related to inflammation and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various derivatives of oxadiazole against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that specific analogs of this compound could induce apoptosis in cancer cell lines such as MCF-7 and HeLa, suggesting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that derivatives with oxadiazole rings significantly affected the viability of various cancer cell lines, suggesting that the introduction of the oxadiazole moiety enhances cytotoxic effects against cancer cells .

Antimicrobial Activity

N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide has also been evaluated for its antimicrobial properties. Research on related compounds has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. The structural features of the compound facilitate interactions with microbial targets, enhancing its efficacy .

Anti-inflammatory Properties

The oxadiazole core is associated with anti-inflammatory activity. Compounds containing this moiety have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This suggests that this compound may possess similar anti-inflammatory effects .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : A study published in ACS Omega reported that oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The introduction of specific substituents enhanced their activity .
  • Antimicrobial Testing : Research indicated that similar oxadiazole-based compounds showed effective antibacterial activity against resistant strains of bacteria, supporting their use as potential therapeutic agents .
  • Inflammatory Response : Investigations into the anti-inflammatory properties of related compounds revealed that modifications to the oxadiazole ring could lead to enhanced COX inhibition while minimizing gastrointestinal side effects typical of conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Phenyl Ring

Variations in the phenyl ring substituents significantly alter bioactivity and physicochemical properties:

  • N-(4-Bromo-2-methylphenyl) derivatives (): Methyl groups introduce steric hindrance, which may reduce binding affinity to certain targets compared to the unsubstituted bromophenyl group in the target compound.
Table 1: Phenyl Substituent Comparisons
Compound Substituents Key Effects Reference
Target Compound 4-Bromophenyl High lipophilicity, moderate steric bulk
N-(4-Chloro-2-nitrophenyl) derivative 4-Chloro, 2-nitro Enhanced stability, reduced solubility
N-(4-Bromo-2-methylphenyl) derivative 4-Bromo, 2-methyl Increased steric hindrance

Heterocyclic Ring Variations

The choice of heterocycle (e.g., oxadiazole, triazole, pyridazinone) impacts electronic properties and bioactivity:

  • Pyridazin-3(2H)-one derivatives (): These compounds, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR1/FPR2 agonists. Replacing oxadiazole with pyridazinone introduces a ketone group, altering hydrogen-bonding capacity and receptor selectivity .
  • For example, N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shows distinct pharmacokinetic profiles due to thiophene substitution .
Table 2: Heterocyclic Ring Comparisons
Compound Heterocycle Bioactivity Reference
Target Compound 1,2,4-Oxadiazole Potential GPCR modulation
Pyridazin-3(2H)-one derivative Pyridazinone FPR1/FPR2 agonism
1,2,4-Triazole derivative Triazole Varied solubility and receptor binding

Substituents on the Oxadiazole Ring

Modifications to the oxadiazole substituents influence steric and electronic interactions:

  • 3-Methoxybenzyl-substituted oxadiazoles (): Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Table 3: Bioactivity Comparisons
Compound Bioactivity Reference
Target Compound Potential GPCR modulation
Pyridazinone derivative FPR1/FPR2 agonism, neutrophil activation
Indole-oxadiazole derivative LOX, α-glucosidase, BChE inhibition

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide?

Answer: The compound can be synthesized via a multi-step approach:

Oxadiazole Formation: React 3-ethylamidoxime with a pyridine carbonyl derivative under microwave-assisted conditions to form the 1,2,4-oxadiazole ring .

Thioether Linkage: Use a nucleophilic substitution reaction between the pyridine-sulfhydryl intermediate and 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge .

Bromophenyl Coupling: Introduce the 4-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, optimizing reaction time and temperature for yield (typically 60-75%) .
Key Characterization: Monitor reactions using TLC and HPLC. Confirm purity (>95%) via elemental analysis and NMR .

Q. How can researchers characterize the structural features of this compound to validate its identity?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography: Resolve bond lengths and angles, particularly for the oxadiazole and pyridine rings. Compare with similar structures (e.g., C–N bond lengths in oxadiazole: ~1.31–1.34 Å) .
  • NMR Spectroscopy: Assign peaks for the bromophenyl (δ 7.4–7.6 ppm, aromatic H) and sulfanylacetamide (δ 3.8–4.0 ppm, CH₂S) groups .
  • Mass Spectrometry: Confirm molecular weight (calculated: ~435.3 g/mol) via high-resolution ESI-MS .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities (<5%) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C for similar acetamides .
  • Storage Conditions: Store at –20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How does the 3-ethyl substitution on the oxadiazole ring influence bioactivity in target validation studies?

Answer: The 3-ethyl group enhances lipophilicity, improving membrane permeability. Compare bioactivity with analogs (e.g., methyl or propyl substituents) via:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (IC₅₀ values).
  • Molecular Docking: Simulate interactions with active sites (e.g., COX-2 or LOX enzymes), where ethyl groups may occupy hydrophobic pockets .
    Data Interpretation: Lower IC₅₀ values for ethyl-substituted analogs suggest stronger target engagement .

Q. What strategies resolve contradictions between crystallographic data and computational molecular modeling predictions?

Answer:

  • Torsional Angle Adjustments: If computational models (DFT) predict planar oxadiazole rings but crystallography shows slight twisting (e.g., O–N–C angles deviating by 5–10°), refine force field parameters to account for steric effects from the bromophenyl group .
  • Electron Density Maps: Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O bonds) that stabilize non-planar conformations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective inhibition?

Answer:

  • Modular Substitutions: Synthesize derivatives with varied substituents on the pyridine (e.g., electron-withdrawing groups like –CF₃) and bromophenyl rings.
  • Biological Screening: Use a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity (EC₅₀).
  • Pharmacophore Mapping: Identify critical features (e.g., sulfanyl bridge as a hydrogen bond acceptor) using 3D-QSAR models .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

  • Sulfanyl Group Reactivity: The –S– linkage is susceptible to oxidation. Use LC-MS to detect sulfoxide/sulfone byproducts under oxidative conditions (H₂O₂ or air exposure) .
  • Kinetic Studies: Monitor degradation rates in buffered solutions (pH 7.4) to model in vivo stability .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate or PEGylated groups on the acetamide nitrogen to enhance hydrophilicity.
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess bioavailability via pharmacokinetic profiling .

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